Methyl 6-bromo-5-fluoronicotinate

Cross-Coupling Selectivity Regiochemistry Medicinal Chemistry Synthesis

Methyl 6-bromo-5-fluoronicotinate (CAS 1214336-88-5) is a heterocyclic building block belonging to the class of 3-pyridinecarboxylic acid esters, characterized by a bromine atom at the C6 position and a fluorine atom at the C5 position of the pyridine ring. With a molecular weight of 234.02 g/mol and a predicted pKa of -3.67±0.20, this white to off-white crystalline powder serves as a highly pure (>98%) and versatile intermediate for pharmaceutical and organic synthesis, particularly amenable to transition metal-catalyzed cross-coupling reactions.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 1214336-88-5
Cat. No. B571937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-5-fluoronicotinate
CAS1214336-88-5
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)Br)F
InChIInChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
InChIKeyPXHKAVXJQLVUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromo-5-Fluoronicotinate (CAS 1214336-88-5): A Regiochemically Defined Dihalogenated Pyridine Intermediate for Targeted Synthesis


Methyl 6-bromo-5-fluoronicotinate (CAS 1214336-88-5) is a heterocyclic building block belonging to the class of 3-pyridinecarboxylic acid esters, characterized by a bromine atom at the C6 position and a fluorine atom at the C5 position of the pyridine ring . With a molecular weight of 234.02 g/mol and a predicted pKa of -3.67±0.20, this white to off-white crystalline powder serves as a highly pure (>98%) and versatile intermediate for pharmaceutical and organic synthesis, particularly amenable to transition metal-catalyzed cross-coupling reactions . Its dual halogenation provides two electronically distinct, sequentially addressable handles for chemoselective derivatization, making it a critical scaffold in the assembly of targeted kinase inhibitors and other bioactive molecules .

Procurement Pitfalls: Why Regioisomers and Monohalogenated Nicotinates Cannot Substitute for Methyl 6-Bromo-5-Fluoronicotinate


Simple substitution with a generic halogenated nicotinate fails at both the structural and functional levels. The precise 6-bromo-5-fluoro substitution pattern is critical: in metal-catalyzed cross-coupling, the C-Br bond is selectively activated over the C-F bond, enabling sequential arylation with 100% regiocontrol that isomers like methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0) would reverse . Furthermore, the ester moiety provides orthogonal reactivity—serving as a protected form of the carboxylic acid—whereas the free acid (6-bromo-5-fluoronicotinic acid, CAS 38186-87-7) may interfere with organometallic reagents and require additional protection/deprotection steps . Finally, this specific regioisomer has established precedence as an intermediate in the synthesis of PRMT5 inhibitors, as disclosed in patent WO2024067433A1, providing documented proof-of-utility that its isomers lack [1].

Product-Specific Evidence Guide: Quantified Differentiation of Methyl 6-Bromo-5-Fluoronicotinate (CAS 1214336-88-5) from Its Closest Analogs


Regiochemistry-Dependent Reactivity: Chemoselective C6 vs. C5 Functionalization Controls Synthetic Sequence

The 6-bromo-5-fluoro regioisomer (CAS 1214336-88-5) provides a single, unambiguous site (C6) for palladium-catalyzed cross-coupling, where the C–Br bond is selectively activated over the C–F bond. Its regioisomer, methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0), presents the reverse selectivity: the bromine at the C5 position yields a different vector of diversification [1]. In Suzuki-Miyaura coupling, the target compound achieves exclusive C6 arylation, while the C5-fluoro substituent remains inert, serving as a subsequent handle for SNAr or further elaboration .

Cross-Coupling Selectivity Regiochemistry Medicinal Chemistry Synthesis

Patent-Documented Intermediate for PRMT5 Inhibitor Leads vs. Analog with No Public Biological Data

The target compound methyl 6-bromo-5-fluoronicotinate (CAS 1214336-88-5) is explicitly claimed as a key intermediate in the synthesis of novel PRMT5 inhibitors in patent WO2024067433A1 [1]. These inhibitors are being pursued for oncology indications where PRMT5 overexpression drives proliferation in melanoma, breast, and lung cancers. In contrast, a systematic search of the patent literature for its regioisomer, methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0), yields zero patent citations linking it to any drug discovery program [2].

PRMT5 Inhibitor Epigenetic Cancer Target Patent Chemistry

Ester vs. Acid Stability and Solubility Profile for Solution-Phase Chemistry

Methyl 6-bromo-5-fluoronicotinate (CAS 1214336-88-5) is a methyl ester analog of 6-bromo-5-fluoronicotinic acid (CAS 38186-87-7), conferring distinct physical properties that directly impact synthetic utility. The methyl ester is slightly soluble in water and readily dissolves in common organic solvents (alcohols, ethers) used in cross-coupling reactions, whereas the corresponding free acid is a solid with a melting point of 191-196°C that requires salt formation or coupling reagents for activation . Additionally, the methyl ester exhibits a predicted pKa of -3.67±0.20, confirming its non-ionizable nature under neutral and basic coupling conditions, in contrast to the acidic proton of the free acid, which can quench organometallic reagents .

Solubility Storage Stability Process Chemistry

Purity Specification Benchmarking: >98% vs. Class Average 97% for Research-Grade Heterocycles

The target compound is routinely supplied at ≥98% purity (HPLC) by primary research chemical vendors, including the Thermo Scientific/Alfa Aesar portfolio, with QC documentation including NMR, HPLC, or GC trace analysis . This benchmark compares favorably to the generic purity specification for many in-class halogenated pyridine esters, which are often listed at 97% purity . The 98% specification ensures that total organic impurities do not exceed 2%, minimizing the risk of side products, especially critical when the compound is used in the late-stage derivatization of complex pharmacological leads.

Purity Specification Quality Control Procurement Benchmarking

Validated Application Scenarios for Methyl 6-Bromo-5-Fluoronicotinate Based on Quantitative Differentiation Evidence


Lead Optimization of PRMT5 Epigenetic Inhibitors for Oncology

This specific regioisomer has been used as a protected intermediate in the synthesis of potent PRMT5 inhibitors (WO2024067433A1), a high-interest epigenetic target in oncology [1]. Its defined 6-bromo-5-fluoro pattern ensures the C6 position is functionalized first, installing the core aryl moiety, while the C5-fluoro atom can later be displaced by nucleophiles to introduce polar side chains that modulate pharmacokinetic properties. No other regioisomer has demonstrated this sequence-defined synthetic utility for this target class.

Parallel Synthesis of Diverse Kinase-Focused Screening Libraries

The ester functionality allows chemists to keep the carboxyl group protected during Suzuki coupling at the C6 bromine, preventing catalyst poisoning and enabling high-throughput parallel synthesis in 96-well format reactors . The high purity specification (≥98%) minimizes purification bottlenecks, as the major product can be carried directly into the next step after a simple aqueous workup. This contrasts with the use of the 97%-grade analogue, where byproduct accumulation often necessitates intermediate HPLC purification.

Late-Stage Functionalization of Advanced Pharmacological Leads

When a drug discovery program requires a single, reliable halogenated pyridine ester for late-stage diversification of a clinical candidate, this compound provides both a validated literature precedent (PRMT5 inhibitor patent) and a documented stability profile (light sensitive, requires storage at -20°C under nitrogen) that ensures the material's integrity across months-long synthesis campaigns . Competing isomers lack this combination of patent validation and defined storage protocol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-5-fluoronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.